molecular formula C11H11F3O3 B3119327 benzyl (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoate CAS No. 250149-33-8

benzyl (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoate

Cat. No. B3119327
CAS RN: 250149-33-8
M. Wt: 248.2 g/mol
InChI Key: ZIXXABZSYXRCJO-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoate, also known as benzyl trifluoromethyl ketone, is a versatile chemical compound that has a variety of applications in scientific research and industry. It is a colorless liquid with a pleasant odor, and is soluble in organic solvents such as ethanol and ether. Benzyl trifluoromethyl ketone is used in organic synthesis as a reagent and catalyst, and has been investigated for its potential use in pharmaceuticals and biotechnological research.

Scientific Research Applications

properties

IUPAC Name

benzyl (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-10(16,11(12,13)14)9(15)17-7-8-5-3-2-4-6-8/h2-6,16H,7H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXXABZSYXRCJO-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](C(=O)OCC1=CC=CC=C1)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoate

Synthesis routes and methods

Procedure details

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid (0.6 g, 3.80 mmol) was dissolved in MeCN (5 ml). DIPEA (0.663 ml, 3.80 mmol) was added and stirred for 5 min. Benzyl bromide (541 mg, 3.16 mmol) was added and the reaction mixture was stirred at RT for 16 h followed by 70° C. for 16 h. After cooling to RT, the solvent was removed in vacuo and the resulting residue was dissolved in DCM. The mixture was washed with water and the organic portion was separated by means of a phase separator. The solvent was removed in vacuo to afford the title compound.
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.663 mL
Type
reactant
Reaction Step Two
Quantity
541 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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